(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid
Beschreibung
The compound (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid (lysine-N,N-diacetic acid, C₁₀H₁₈N₂O₆, MW 262.26) is a lysine-based chelator functionalized with two carboxymethyl groups on the α-amino nitrogen. This structure enables strong metal coordination, particularly for radiometals like ⁹⁹ᵐTc, due to its tetradentate binding capacity . The 2,2,2-trifluoroacetic acid (TFA) component is a counterion commonly used in peptide synthesis to stabilize the compound in its salt form, enhancing solubility and purification .
This chelator is notable for its applications in radiopharmaceuticals, where it facilitates stable radiolabeling and favorable pharmacokinetics. For example, when conjugated to Tyr³-octreotide, it demonstrated tumor uptake of 4.5% ID/g at 4 hours in preclinical models, comparable to ¹¹¹In-DOTA-Tyr³-octreotide . Its high hydrophilicity (Log P: −1.1 to −2.3) promotes renal clearance over hepatobiliary retention, reducing off-target toxicity .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6.C2HF3O2/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;3-2(4,5)1(6)7/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);(H,6,7)/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZCFUDHJJGMPN-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Selective Trifluoroacetylation of Lysine
The patent EP0239063A2 describes a foundational method for introducing trifluoroacetyl groups to ω-amino positions of basic amino acids like lysine. By reacting lysine with ethyl trifluoroacetate in an aqueous alkaline medium (pH 8–11), selective protection of the ε-amino group is achieved. For example, L-lysine hydrochloride treated with ethyl trifluoroacetate at 5°C yields N^ε-trifluoroacetyl-L-lysine with 58.5% efficiency after recrystallization. This selectivity is critical to preserve the α-amino group for subsequent carboxymethylation.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include pH, temperature, and stoichiometry. Data from comparative studies are summarized below:
The trifluoroacetylation step exhibits strong pH dependence: below pH 8, protonation of the ω-amino group inhibits reaction, while above pH 11, saponification of the ester occurs.
Purification and Isolation Techniques
Final purification leverages the differential solubility of the TFA salt. After neutralizing the reaction mixture to pH 5.8, the product precipitates as a white solid. Washing with cold ethanol removes residual trifluoroacetic acid and byproducts. High-performance liquid chromatography (HPLC) analysis under the following conditions confirms purity >95%:
-
Column: C18 reverse-phase (4.6 × 250 mm)
-
Mobile Phase: 60 mM phosphate buffer (pH 2.5)/acetonitrile (85:15)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
Recrystallization from hot water-ethanol mixtures yields flaky crystals with decomposition points of 260–262°C, consistent with literature.
Scalability and Industrial Adaptations
The patent methodology demonstrates scalability up to 0.2 mol batches with consistent yields. Industrial adaptations replace ethyl trifluoroacetate with cost-effective alternatives like isopropyl or n-butyl esters without compromising efficiency. Continuous pH monitoring via automated titrators ensures reproducibility in large-scale reactors.
Analytical Characterization
Critical spectroscopic data for quality control include:
Analyse Chemischer Reaktionen
(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chelating Agent
One of the primary applications of N,N-bis(carboxymethyl)-L-lysine is its role as a chelating agent. It can effectively bind metal ions, which is crucial in various biochemical assays and processes.
| Metal Ion | Binding Affinity | Application |
|---|---|---|
| Cu²⁺ | High | Enzyme catalysis |
| Zn²⁺ | Moderate | Protein stabilization |
| Fe³⁺ | Low | Antioxidant studies |
Protein Purification
N,N-bis(carboxymethyl)-L-lysine is utilized in protein purification protocols. Its ability to interact with proteins through ionic and hydrogen bonding facilitates the separation of proteins based on their charge properties.
Drug Delivery Systems
The compound's high solubility makes it an excellent candidate for drug delivery systems, particularly in targeted therapies. Its ability to form complexes with therapeutic agents enhances bioavailability.
Case Study: Anticancer Drug Delivery
A study demonstrated the use of N,N-bis(carboxymethyl)-L-lysine in delivering doxorubicin, a common chemotherapy drug. The complex formed exhibited improved solubility and reduced toxicity compared to free doxorubicin, showcasing the potential for enhanced therapeutic efficacy.
Biodegradable Polymers
N,N-bis(carboxymethyl)-L-lysine has been incorporated into biodegradable polymer matrices for controlled release applications. Its carboxymethyl groups facilitate interactions with hydrophilic polymers, enhancing degradation rates.
| Polymer Type | Release Rate (days) | Application Area |
|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) | 14 | Drug delivery |
| Polycaprolactone (PCL) | 21 | Tissue engineering |
Wirkmechanismus
The mechanism of action of (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid involves its interaction with various molecular targets and pathways. It can bind to proteins and enzymes, altering their structure and function. This interaction can affect biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related lysine derivatives and chelators:
Key Comparative Findings
Chelation Efficiency: The target compound outperforms simpler lysine derivatives (e.g., (S)-6-amino-2-hydroxyhexanoic acid ) due to its bis(carboxymethyl) groups, which provide robust metal coordination. Compound 4 (thiazole-modified) in showed reduced hepatobiliary clearance (similar to the target compound), but the target chelator achieved higher tumor uptake (4.5% ID/g) .
Hydrophilicity vs. Lipophilicity: The target compound’s Log P (−1.1 to −2.3) reflects high hydrophilicity, ideal for renal excretion. In contrast, the sulfanyldodecanoyl derivative (Log P 3.87) is lipophilic, favoring membrane interactions .
Structural Modifications and Applications :
- Azido-chromenyl derivative (): Incorporates a fluorescent chromophore for imaging but lacks metal-chelating utility .
- Palmitoyl Tripeptide-5 (): Demonstrates how lipidation (palmitoyl) repurposes the lysine backbone for cosmetic applications, enhancing skin absorption .
Stability and Radiolabeling: The target compound and its close analogues (e.g., compound 8 in ) maintain >90% radiochemical purity (RCP) for 24 hours post-⁹⁹ᵐTc labeling, critical for diagnostic imaging .
Biologische Aktivität
The compound (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid; 2,2,2-trifluoroacetic acid, also known as N,N-bis(carboxymethyl)-L-lysine trifluoroacetate, is a derivative of lysine that has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19F3N2O8
- Molecular Weight : 376.29 g/mol
- CAS Number : 160369-83-5
Biological Activity Overview
The biological activity of (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid is primarily attributed to its ability to act as a chelating agent and its interactions with various biological systems.
1. Chelation Properties
This compound is noted for its strong chelation capabilities, particularly with metal ions such as Cu(II) and Zn(II). The chelation of these ions can influence various biochemical pathways and has implications in drug design and delivery systems.
2. Interaction with Biological Targets
Recent studies have demonstrated that compounds similar to (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid can interact with specific receptors and enzymes:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in metabolic pathways.
- Receptor Binding : The compound has potential binding affinity for receptors involved in cellular signaling pathways, which could lead to therapeutic applications.
Case Study: Radiolabeling Applications
A study highlighted the use of similar bis(carboxymethyl) amino acids in the development of radiolabeled peptides for imaging purposes. The incorporation of such compounds into peptide structures enhanced their stability and bioavailability in vivo, showcasing their potential in targeted imaging techniques .
Table 1: Summary of Biological Activities
The mechanism by which (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid exerts its biological effects is multifaceted:
- Metal Ion Chelation : By binding metal ions, the compound can alter enzyme activity and influence cellular metabolism.
- Modulation of Signaling Pathways : Interaction with receptors may modulate intracellular signaling cascades, impacting cell proliferation and differentiation.
Q & A
Q. How to distinguish between compound degradation and biological activity in longitudinal studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
